Seladelpar sulfoxide
Description
Structure
3D Structure
Properties
CAS No. |
851529-42-5 |
|---|---|
Molecular Formula |
C21H23F3O6S |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfinyl-2-methylphenoxy]acetic acid |
InChI |
InChI=1S/C21H23F3O6S/c1-3-28-17(11-29-16-6-4-15(5-7-16)21(22,23)24)13-31(27)18-8-9-19(14(2)10-18)30-12-20(25)26/h4-10,17H,3,11-13H2,1-2H3,(H,25,26)/t17-,31?/m1/s1 |
InChI Key |
NIFQJGGFYUGBGD-WYXXSATOSA-N |
Isomeric SMILES |
CCO[C@H](COC1=CC=C(C=C1)C(F)(F)F)CS(=O)C2=CC(=C(C=C2)OCC(=O)O)C |
Canonical SMILES |
CCOC(COC1=CC=C(C=C1)C(F)(F)F)CS(=O)C2=CC(=C(C=C2)OCC(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Seladelpar sulfoxide is synthesized through the oxidation of seladelpar. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the sulfoxide without over-oxidation to the sulfone.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar oxidation process but on a larger scale. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors to maintain consistent reaction parameters. The product is then purified using techniques such as crystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Seladelpar sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert this compound to seladelpar sulfone.
Reduction: this compound can be reduced back to seladelpar using reducing agents like sodium borohydride.
Substitution: The sulfoxide group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvents like dichloromethane; low temperatures.
Reduction: Sodium borohydride; solvents like ethanol or methanol; ambient temperature.
Substitution: Nucleophiles such as thiols or amines; solvents like acetonitrile; moderate temperatures.
Major Products Formed
Oxidation: Seladelpar sulfone.
Reduction: Seladelpar.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Seladelpar sulfoxide has several scientific research applications, including:
Chemistry: Used as a reference compound in studies involving the oxidation and reduction of sulfoxides.
Biology: Investigated for its role in the metabolism of seladelpar and its effects on cellular pathways.
Medicine: Studied for its pharmacokinetic properties and potential therapeutic effects in liver diseases.
Industry: Utilized in the development of analytical methods for the detection and quantification of sulfoxides in pharmaceutical formulations.
Mechanism of Action
Seladelpar sulfoxide exerts its effects by activating the peroxisome proliferator-activated receptor delta (PPAR-delta). This activation leads to the regulation of genes involved in bile acid synthesis, lipid metabolism, and inflammation. The primary molecular target is the PPAR-delta receptor, which forms a dimer with the retinoid X receptor (RXR) to modulate gene transcription. This pathway results in the downregulation of bile acid synthesis and the reduction of inflammation in the liver.
Comparison with Similar Compounds
Structural and Functional Differences :
- Seladelpar sulfoxide : A complex aryl sulfoxide metabolite derived from a PPARδ agonist. Its structure includes a sulfoxide group (-S=O) embedded within a larger pharmacologically active parent molecule .
- DMSO: A simple, small-molecule sulfoxide ((CH₃)₂SO) widely used as a polar aprotic solvent.
Other Pharmacological Sulfoxides
Esomeprazole’s sulfoxide group is central to its activity, unlike this compound’s inertness .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Pharmacokinetic Parameters of Seladelpar and Metabolites
| Parameter | Seladelpar | This compound (M1) | Desethyl-seladelpar (M2) |
|---|---|---|---|
| AUC ratio (M/P) | 1.00 | 0.36 | 2.32 |
| Tmax (hours) | 4 | 10 | 4 |
| Pharmacological Activity | Yes | No | No |
| References |
Q & A
Basic Research Questions
Q. How can seladelpar sulfoxide be reliably identified and quantified in metabolic studies?
- Methodological Approach : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards to enhance specificity. Validate assays for linearity, precision, accuracy, and limits of detection/quantification (LOQ/LOD) per FDA guidelines. Include metabolite-specific ion transitions (e.g., m/z ratios for this compound [M1] and its isomers) to avoid cross-reactivity .
- Sample Preparation : Employ protein precipitation or solid-phase extraction (SPE) to isolate metabolites from plasma or hepatic microsomal incubations. Include quality controls (QCs) to monitor batch variability .
Q. What analytical methods are optimal for characterizing this compound’s pharmacokinetic (PK) profile?
- Non-Compartmental Analysis (NCA) : Calculate AUC, Cmax, Tmax, and half-life (t1/2) using sparse sampling in preclinical models (e.g., rodents, primates). Compare metabolite-to-parent ratios (e.g., M1/seladelpar AUC ratio: 0.36) to assess metabolic stability .
- Compartmental Modeling : Apply physiologically based pharmacokinetic (PBPK) models to predict hepatic clearance and CYP2C9-mediated metabolism, validated against in vitro microsomal data .
Q. What role do CYP enzymes play in this compound formation?
- In Vitro Studies : Incubate seladelpar with recombinant CYP isoforms (e.g., CYP2C9, CYP2C8, CYP3A4) and human liver microsomes (HLM). Quantify metabolite formation rates using LC-MS/MS. Use chemical inhibitors (e.g., sulfaphenazole for CYP2C9) to confirm enzyme contributions .
- Kinetic Parameters : Calculate Km and Vmax for CYP2C9-mediated sulfoxidation to predict interpatient variability due to genetic polymorphisms (e.g., CYP2C9*2/*3 alleles) .
Advanced Research Questions
Q. How can experimental designs address this compound’s lack of pharmacological activity in efficacy studies?
- Endpoint Selection : In Phase 2/3 trials (e.g., CB8025-21629), prioritize primary endpoints like alkaline phosphatase (AP) reduction rather than metabolite activity. Use dose-escalation protocols (e.g., 5 mg → 10 mg) to correlate seladelpar exposure with AP normalization .
- Safety Monitoring : Incorporate adaptive designs to detect transaminase elevations (e.g., ALT >3× ULN) early. Predefine stopping rules based on safety data from Phase 1 studies (e.g., 147 healthy subjects with no SAEs) .
Q. How to resolve contradictions in this compound’s safety data across preclinical and clinical studies?
- Meta-Analysis : Pool data from Phase 1–3 trials (e.g., CB8025-31735) to assess dose-dependent hepatotoxicity (e.g., ALT elevations at 50–200 mg vs. safety at ≤10 mg). Stratify by patient subgroups (e.g., UDCA non-responders) .
- Mechanistic Studies : Use transcriptomics/proteomics to identify off-target effects of this compound in human hepatocytes. Compare with in vivo findings to validate translational relevance .
Q. What in vitro models best predict this compound’s potential for drug-drug interactions (DDIs)?
- Hepatocyte Co-Cultures : Test seladelpar with CYP2C9 inhibitors (e.g., fluconazole) or inducers (e.g., rifampicin) to quantify changes in metabolite formation. Use sandwich-cultured human hepatocytes (SCHH) to model biliary excretion .
- Static vs. Dynamic Models : Compare static (e.g., [I]/Ki ratios) and dynamic (e.g., PBPK) DDI predictions against clinical PK data to refine risk assessments .
Methodological Considerations
- Data Integrity : Organize raw LC-MS/MS files, PK parameters, and safety datasets in FAIR-compliant repositories (e.g., ClinicalTrials.gov ) for reproducibility .
- Statistical Power : For Phase 3 trials, calculate sample sizes using AP reduction as the primary endpoint (e.g., 45% reduction at 10 mg vs. placebo, α=0.05, power=90%) .
- Controlled Vocabularies : Use standardized terms (e.g., MedDRA for adverse events) to harmonize safety reporting across studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
